
3,5-Difluorobenzene-1,2-diol
Overview
Description
3,5-Difluorobenzene-1,2-diol: is an aromatic compound characterized by the presence of two hydroxyl groups and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring using reagents such as fluorine gas or hydrogen fluoride . The hydroxyl groups can then be introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate .
Industrial Production Methods: Industrial production of 3,5-Difluorobenzene-1,2-diol often employs continuous-flow processes to ensure high yield and safety. The Balz-Schiemann reaction is a notable method, where diazonium salts are converted to fluorides under controlled conditions . This method is advantageous due to its scalability and efficiency in producing high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Scientific Research Applications
3,5-Difluorobenzene-1,2-diol has diverse applications in scientific research:
Chemistry
- Building Block in Organic Synthesis: It serves as a precursor for synthesizing more complex molecules. The presence of fluorine enhances the reactivity of the compound, making it valuable in fluorine chemistry.
Biology
- Enzyme Inhibition Studies: Research has indicated its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes. For example, structural studies have shown that fluorinated compounds can improve binding affinity through enhanced van der Waals interactions .
Medicine
- Drug Development: The compound is being explored for its potential use in designing antiviral agents. Its incorporation into drug structures has been linked to improved pharmacokinetic properties and enhanced potency against viral targets such as HIV .
Industry
- Advanced Material Production: Utilized in creating polymers and coatings due to its chemical stability and reactivity. Its unique properties allow for the development of specialty chemicals that can withstand harsh conditions.
Case Studies
Case Study 1: Antiviral Drug Design
Research highlighted the design of a potent HIV-1 protease inhibitor incorporating a 3,5-difluorophenylmethyl group. The study demonstrated that this modification significantly increased the inhibitor's potency compared to non-fluorinated analogs .
Case Study 2: Enzyme Interaction Studies
Investigations into enzyme interactions revealed that this compound could effectively inhibit carbonic anhydrase II. This finding underscores its potential in developing therapeutic agents targeting similar enzymes.
Mechanism of Action
The mechanism of action of 3,5-Difluorobenzene-1,2-diol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Fluorobenzene: Contains a single fluorine atom attached to a benzene ring.
1,2-Difluorobenzene: Contains two fluorine atoms attached to adjacent carbon atoms on a benzene ring.
3,4-Difluorobenzene-1,2-diol: Similar structure but with fluorine atoms in different positions.
Uniqueness: 3,5-Difluorobenzene-1,2-diol is unique due to the specific positioning of its fluorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity. This unique structure allows for specific interactions in biological systems and makes it a valuable compound in various applications.
Biological Activity
3,5-Difluorobenzene-1,2-diol, also known as 3,5-difluorocatechol, is an organic compound characterized by the presence of two hydroxyl groups at the 1 and 2 positions of a benzene ring that has fluorine substituents at the 3 and 5 positions. This unique arrangement of functional groups contributes to its potential biological activity, making it a subject of interest in pharmacological and biochemical research.
The molecular formula of this compound is CHFO. The presence of hydroxyl groups allows for hydrogen bonding, which can significantly influence the compound's interaction with biological macromolecules such as proteins and nucleic acids. The fluorine atoms enhance the compound's lipophilicity and stability, potentially improving its pharmacokinetic properties.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity. The hydroxyl groups facilitate interactions with microbial enzymes or cell membranes, potentially disrupting vital processes in microbial cells. For instance, studies on related compounds have shown promising results against various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Activity
The anticancer potential of fluorinated catechols has been documented in various studies. The ability of this compound to engage in redox cycling could lead to the generation of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells. Research has indicated that related compounds can inhibit tumor growth in vitro and in vivo by modulating signaling pathways associated with cell proliferation and survival.
Case Studies
- Antimicrobial Activity : In a study examining structurally similar diols, compounds demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The mechanism was attributed to enzyme inhibition and disruption of membrane integrity.
- Anticancer Studies : A recent investigation into fluorinated catechols revealed that these compounds could induce apoptosis in human cancer cell lines through ROS generation. The study highlighted that the introduction of fluorine atoms enhanced the cytotoxic effects compared to non-fluorinated analogs.
Data Tables
Property | Value |
---|---|
Molecular Formula | CHFO |
Antimicrobial Activity | Effective against multiple strains |
Anticancer Activity | Induces apoptosis via ROS |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,5-Difluorobenzene-1,2-diol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves fluorination and hydroxylation steps. A common approach is the direct hydroxylation of 1,2-difluorobenzene derivatives using oxidizing agents like H2O2/FeSO4 under acidic conditions. Alternatively, protecting group strategies (e.g., acetyl or silyl groups) can prevent over-oxidation of diol intermediates. Reaction temperature (50–80°C) and pH (3–5) critically affect regioselectivity and yield. For example, lower pH favors diol formation over side products like quinones .
Synthetic Method | Key Conditions | Yield Range |
---|---|---|
Direct hydroxylation | H2O2/FeSO4>, 60°C, pH 4 | 45–60% |
Protected intermediate route | Acetylation → Hydrolysis | 65–75% |
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : <sup>19</sup>F NMR is critical for confirming fluorine positions (δ -110 to -125 ppm for meta-F). <sup>1</sup>H NMR resolves hydroxyl protons (broad peaks at δ 5–6 ppm) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
- HPLC-MS : Validates purity (>95%) and detects trace oxidation byproducts (e.g., quinones) using C18 columns with acetonitrile/water gradients .
Q. How should this compound be stored to ensure stability in experimental settings?
Methodological Answer: The compound is sensitive to light and oxidation. Recommended storage:
- Short-term : 4°C in amber vials under inert gas (N2 or Ar).
- Long-term : -20°C in anhydrous DMSO or ethanol, with desiccants to prevent hydrolysis. Stability decreases >30°C, with a half-life of <7 days at room temperature .
Advanced Research Questions
Q. How do fluorine substituents influence the electronic and reactive properties of this compound?
Methodological Answer: The electron-withdrawing fluorine atoms:
- Increase acidity of hydroxyl groups (pKa ~8.5 vs. ~9.8 for unsubstituted benzene-1,2-diol) due to inductive effects, enhancing deprotonation in basic media .
- Modulate redox behavior : Fluorine stabilizes semiquinone radicals, altering electrochemical oxidation potentials (E1/2 = +0.45 V vs. Ag/AgCl) . Computational DFT studies suggest fluorine’s para-directing effects dominate in electrophilic substitution reactions .
Q. What is the genotoxic risk of this compound in biological systems, and how does it compare to non-fluorinated analogs?
Methodological Answer: EFSA classifies benzene-1,2-diol derivatives as Muta 2 (suspected genotoxins) based on in vivo micronucleus assays . However, fluorination at 3,5-positions may reduce reactivity with DNA due to steric hindrance and electronic effects. Key findings:
- In vitro : Negative Ames test results for 3,5-difluoro derivatives, unlike non-fluorinated analogs .
- In vivo : Dose-dependent chromosomal aberrations in rodent models at >50 mg/kg/day, suggesting a higher threshold for toxicity than benzene-1,2-diol .
Q. How can computational modeling optimize reaction pathways for this compound derivatives?
Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) predict:
- Transition states : Energy barriers for hydroxylation steps are 15–20 kJ/mol lower in fluorinated vs. chlorinated analogs .
- Solvent effects : Polar solvents (ε > 20) stabilize zwitterionic intermediates, improving yields by 10–15% .
Parameter | Value |
---|---|
HOMO-LUMO gap | 5.2 eV (gas phase) |
Mulliken charge on O atoms | -0.45 e |
Q. How do contradictory data on the compound’s redox behavior arise, and how can they be resolved?
Methodological Answer: Discrepancies in oxidation studies stem from:
- pH dependency : At pH <7, oxidation produces semiquinones; at pH >9, fully deprotonated dianions form stable fluorinated quinones .
- Analytical interference : Trace metal ions (Fe<sup>3+</sup>, Cu<sup>2+</sup>) in buffers accelerate oxidation, necessitating chelating agents (e.g., EDTA) in kinetic studies .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?
Methodological Answer: Key issues include:
Properties
IUPAC Name |
3,5-difluorobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTUVOYCNUIEFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309408 | |
Record name | 3,5-Difluoro-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147300-09-2 | |
Record name | 3,5-Difluoro-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147300-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.